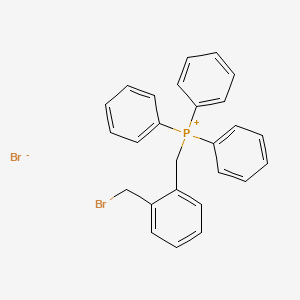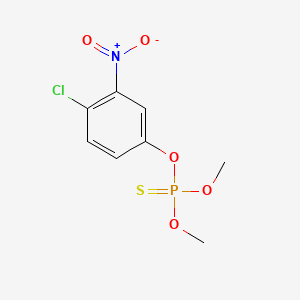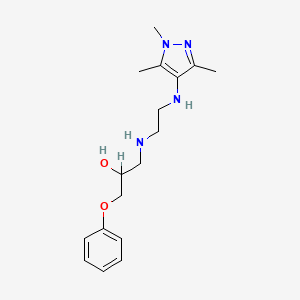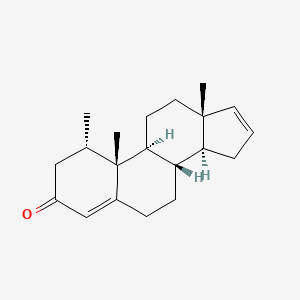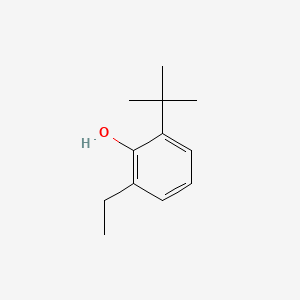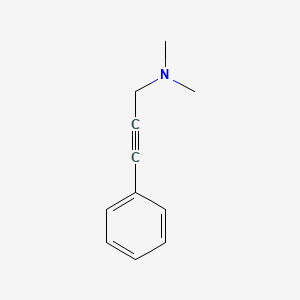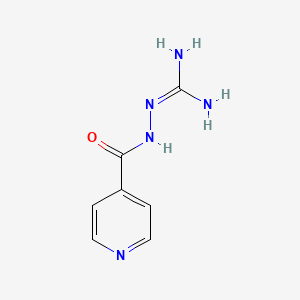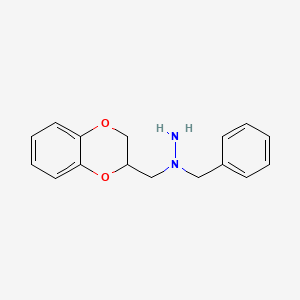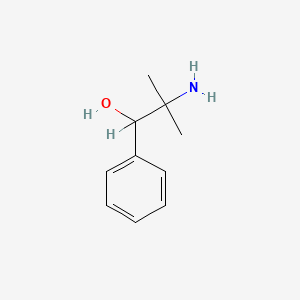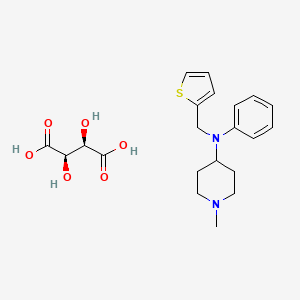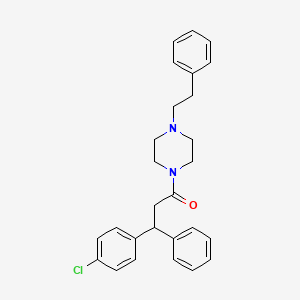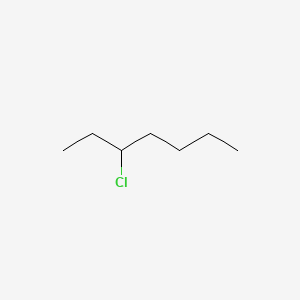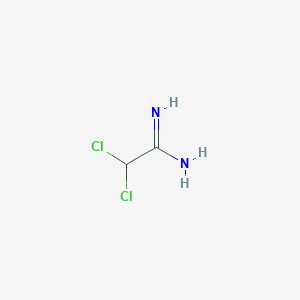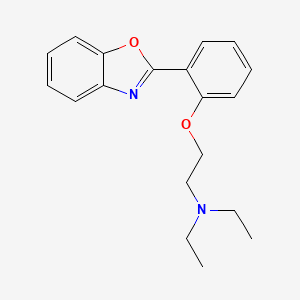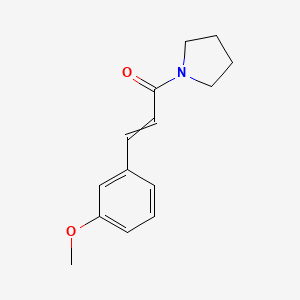
3-(3-Methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is a natural product found in Piper methysticum with data available.
Aplicaciones Científicas De Investigación
Theoretical Studies and Chemical Properties
- A theoretical study on a similar molecule, 3-(4-methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one (MPP), explored its geometric parameters, vibration frequencies, and chemical shifts using density functional theory (DFT). This research provides insights into the theoretical aspects and potential applications of related compounds (Öner, Tamer, Avcı, Atalay, 2016).
Pharmacological Effects
- A study on pyrrolidine derivatives, including compounds similar to 3-(3-Methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one, reported their antiarrhythmic and antihypertensive activities. This suggests potential medical applications of such compounds in cardiovascular therapies (Malawska et al., 2002).
Catalytic Applications
- Research into diastereomeric derivatives of 3-phosphanylpyrrolidine, a structurally related compound, revealed applications in asymmetric Grignard cross-coupling reactions. This highlights the compound's utility in catalytic processes (Nagel, Nedden, 1997).
Material Science and NLO Properties
- Studies on similar chalcone materials, such as 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one, demonstrated significant nonlinear optical (NLO) properties, indicating potential use in photonics and optoelectronics (Jayarama et al., 2013).
Antimicrobial Activity
- Research on pyrrolidine-containing compounds has shown promising antimicrobial properties, suggesting potential use in developing new antimicrobial agents (Shelke et al., 2009).
DNA Interaction Studies
- An investigation into the interaction of chalcone derivatives with CT-DNA using molecular docking and fluorescence spectroscopy suggested potential applications in drug development and molecular biology (Chaudhary, Mishra, 2017).
Propiedades
Número CAS |
29647-01-6 |
|---|---|
Nombre del producto |
3-(3-Methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one |
Fórmula molecular |
C14H17NO2 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
3-(3-methoxyphenyl)-1-pyrrolidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H17NO2/c1-17-13-6-4-5-12(11-13)7-8-14(16)15-9-2-3-10-15/h4-8,11H,2-3,9-10H2,1H3 |
Clave InChI |
LAPTWLCIZWFMJK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C=CC(=O)N2CCCC2 |
SMILES canónico |
COC1=CC=CC(=C1)C=CC(=O)N2CCCC2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



